3-((5-bromopyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
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Overview
Description
3-((5-bromopyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a bromopyrimidine moiety, and a fluorophenyl group, making it a versatile molecule for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps:
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Formation of the Bromopyrimidine Intermediate
Starting Material: 2-chloropyrimidine
Reagent: Bromine
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature to yield 5-bromopyrimidine.
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Nucleophilic Substitution
Intermediate: 5-bromopyrimidine
Reagent: Piperidine-1-carboxamide
Conditions: The reaction is performed in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and improve selectivity.
Purification: Employing techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromopyrimidine moiety can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromopyrimidine can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Solvents: Dichloromethane, dimethylformamide, ethanol.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Medicine
Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
- 3-((5-iodopyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
- 3-((5-methylpyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
Uniqueness
- Bromine Substitution : The presence of a bromine atom in the pyrimidine ring can significantly influence the compound’s reactivity and binding affinity compared to its chloro, iodo, or methyl counterparts.
- Fluorophenyl Group : The fluorine atom in the phenyl ring enhances the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN4O2/c17-11-8-19-15(20-9-11)24-14-2-1-7-22(10-14)16(23)21-13-5-3-12(18)4-6-13/h3-6,8-9,14H,1-2,7,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCWHLSQYXJJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)F)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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